N-Benzyl-9-propyl-9H-purin-6-amine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
42240-62-0 |
|---|---|
Molekularformel |
C15H17N5 |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N-benzyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
QCPQGILJZBEKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Advanced Structural Characterization and Conformational Analysis of N Benzyl 9 Propyl 9h Purin 6 Amine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Benzyl-9-propyl-9H-purin-6-amine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.
In ¹H NMR, the distinct chemical environments of the protons in the molecule would give rise to a series of signals. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region, while the protons of the propyl group would be found in the upfield region. The methylene (B1212753) protons of the benzyl group would likely appear as a doublet, coupled to the N-H proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Purine (B94841) H-2 | 8.0-8.5 | 152-155 |
| Purine H-8 | 7.8-8.2 | 140-143 |
| Benzyl CH₂ | 4.5-5.0 | 45-50 |
| Benzyl Aromatic CH | 7.2-7.5 | 127-129 |
| Propyl CH₂ (N-linked) | 4.0-4.5 | 40-45 |
| Propyl CH₂ (middle) | 1.8-2.2 | 20-25 |
| Propyl CH₃ | 0.8-1.2 | 10-15 |
| Purine C-4 | 148-151 | |
| Purine C-5 | 118-121 | |
| Purine C-6 | 158-161 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to its exact molecular weight.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the benzyl group and the purine ring, as well as fragmentation of the propyl chain.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 268.1560 | Molecular ion (protonated) |
| [M]⁺ | 267.1484 | Molecular ion |
| 91.0542 | Benzyl cation ([C₇H₇]⁺) | |
| 176.0931 | [M - C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
Key expected absorptions would include N-H stretching vibrations, C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the purine and benzene (B151609) rings.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3250-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=N Stretch | 1600-1650 |
| C=C Stretch (Aromatic) | 1450-1600 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the molecular formula of this compound (C₁₅H₁₇N₅).
Table 4: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 67.39 |
| Hydrogen (H) | 6.41 |
| Nitrogen (N) | 26.20 |
X-ray Crystallographic Studies and Solid-State Structural Insights
Determination of Molecular Geometry and Absolute Configuration
The X-ray crystallographic analysis of N-Benzyl-9-isopropyl-9H-purin-6-amine reveals a monoclinic crystal system. nih.gov The asymmetric unit of this compound contains two independent molecules, which are linked into dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further connected into a three-dimensional network by weak C—H⋯π contacts and π–π stacking interactions. nih.gov
The dihedral angles between the purine ring system and the benzene ring are significantly different in the two independent molecules, being 89.21 (3)° and 82.14 (4)°. nih.gov This indicates a twisted conformation between the two ring systems.
Table 5: Selected Crystallographic Data for N-Benzyl-9-isopropyl-9H-purin-6-amine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.9926 (5) |
| b (Å) | 21.1673 (7) |
| c (Å) | 11.2622 (6) |
| β (°) | 114.274 (5) |
| V (ų) | 2823.5 (2) |
| Z | 8 |
Data obtained from the crystallographic study of N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.gov
Advanced Structural Analysis of this compound Reveals Complex Intermolecular Interactions and Packing Motifs
Analysis of Intermolecular Interactions: A Trifecta of Forces
The crystal lattice of this compound is stabilized by a sophisticated network of intermolecular interactions. These non-covalent forces, while individually weak, collectively contribute to the thermodynamic stability of the crystalline form. The primary interactions observed are hydrogen bonds, π-π stacking, and C-H⋯π contacts.
Hydrogen Bonding: The Directing Force
Hydrogen bonding plays a crucial role in the formation of defined molecular assemblies within the crystal structure. Specifically, N—H⋯N hydrogen bonds are observed, where the amine proton of one molecule interacts with a nitrogen atom of the purine ring system of an adjacent molecule. In a related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, the asymmetric unit contains two molecules that form dimers through pairs of N—H⋯N hydrogen bonds. nih.govresearchgate.net For one of these interactions, the N5—H5N donor forms a hydrogen bond with the N23 acceptor of the second molecule. nih.gov A similar interaction occurs between the N25—H25N donor and the N3 acceptor. nih.gov These interactions create a robust dimeric motif that serves as a fundamental building block for the extended crystal lattice.
π-π Stacking: Parallel Ring Alignments
The aromatic purine and benzyl rings of this compound participate in π-π stacking interactions. These interactions are characterized by the parallel alignment of the aromatic systems, leading to attractive electrostatic forces. In the crystal structure of the isopropyl analogue, π-π stacking is observed between the purine rings of adjacent dimers, with an interplanar distance of 3.2583 (13) Å. nih.gov This distance is indicative of a significant stabilizing interaction. The centroid-centroid distance for these π-π interactions has been measured at 3.3071 (1) Å. researchgate.net
C-H⋯π Contacts: Weak but Numerous
Complementing the stronger hydrogen bonds and π-π stacking are numerous weaker C-H⋯π contacts. These interactions involve a hydrogen atom attached to a carbon atom (the C-H donor) and the π-electron system of an aromatic ring (the π acceptor). In the crystal packing of the isopropyl derivative, these contacts further stabilize the three-dimensional network. nih.govresearchgate.net For instance, a C5—H5⋯Cg2 contact is observed with a H⋯Cg distance of 2.72 Å and a D-H⋯A angle of 158°. nih.gov Another example is the C15—H15⋯Cg4ii contact, with a H⋯Cg distance of 2.60 Å and a D-H⋯A angle of 161°. nih.gov
Influence of Substituent Orientation and Dihedral Angles on Crystal Packing
The specific conformation of the benzyl and propyl substituents relative to the purine core, as defined by their dihedral angles, has a profound impact on the efficiency of the crystal packing. The spatial arrangement of these groups influences the ability of the molecules to approach each other and engage in the aforementioned intermolecular interactions.
In the asymmetric unit of the related N-Benzyl-9-isopropyl-9H-purin-6-amine, two crystallographically independent molecules exist, exhibiting slight conformational differences. nih.govresearchgate.net The dihedral angle between the purine and benzene rings is a critical parameter. For the two conformers, these angles are 89.21 (3)° and 82.14 (4)°, respectively. nih.govresearchgate.net This near-perpendicular orientation of the aromatic rings minimizes steric hindrance and allows for the formation of the observed hydrogen-bonded dimers.
The orientation of the isopropyl group also plays a role. The torsion angles describing the mutual orientation of the substituents and the purine ring further define the molecular conformation. nih.gov For instance, the C1—N5—C9—C10 torsion angle is -110.7 (14)° in one conformer and -96.7 (15)° in the second. nih.gov These specific conformations are a consequence of the system optimizing its geometry to maximize favorable intermolecular contacts and achieve a low-energy packed state. The molecules within the asymmetric unit form dimers with a dihedral angle of 32.53 (3)° between the best planes of the two purine rings, while the benzene rings are nearly parallel with a dihedral angle of 2.88 (3)°. nih.gov This arrangement highlights how the interplay of different dihedral angles facilitates the formation of a densely packed and stable crystal structure.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle ( °) |
| Hydrogen Bond | N5—H5N | N23 | - | - |
| Hydrogen Bond | N25—H25N | N3 | 3.0088 (15) | 157.2 (12) |
| π-π Stacking | Purine Ring | Purine Ring | 3.2583 (13) (interplanar) | - |
| C-H⋯π Contact | C5—H5 | Cg2 | 3.6179 (13) (D⋯A) | 158 |
| C-H⋯π Contact | C12—H12 | Cg3i | 3.6703 (17) (D⋯A) | 135 |
| C-H⋯π Contact | C15—H15 | Cg4ii | 3.5158 (15) (D⋯A) | 161 |
Data derived from the crystallographic study of the closely related N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.gov
| Parameter | Conformer 1 | Conformer 2 |
| Dihedral Angle (Purine-Benzene) | 89.21 (3)° | 82.14 (4)° |
| Torsion Angle (N1—C1—N5—C9) | 2.85 (19)° | 0.44 (19)° |
| Torsion Angle (C1—N5—C9—C10) | -110.7 (14)° | -96.7 (15)° |
| Torsion Angle (N5—C9—C10—C11) | 33.8 (18)° | 35.5 (17)° |
| Torsion Angle (C5—N4—C6—C7) | 31.3 (18)° | 35.9 (18)° |
Data derived from the crystallographic study of the closely related N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.gov
Chemical Reactivity and Derivatization Strategies for N Benzyl 9 Propyl 9h Purin 6 Amine
Transformations of the Purine (B94841) Nucleus
The purine ring system, an aromatic heterocycle composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is the reactive heart of N-Benzyl-9-propyl-9H-purin-6-amine. nih.govncert.nic.in Its electron distribution and multiple nitrogen atoms make it a candidate for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.
While specific studies on the direct oxidation of this compound are not extensively documented, the reactivity of the purine core in related compounds suggests potential pathways. Oxidation of purines can lead to the formation of N-oxides or hydroxylated derivatives, depending on the reagents and reaction conditions. For instance, the oxidation of related adenine (B156593) derivatives can occur at the N1 position or at the C8 position of the purine ring. The resulting derivatives, such as adenine-8-carboxylic acid obtained from the oxidation of 8-styryladenine, demonstrate that the purine ring can be functionalized through oxidative processes. researchgate.net Such transformations can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.
The reduction of the purine ring system is a less common transformation compared to its substitution chemistry. The aromatic nature of the purine scaffold imparts considerable stability, making its reduction challenging. Catalytic hydrogenation, a common method for reducing aromatic systems, can potentially lead to the saturation of the pyrimidine or imidazole portion of the purine core. However, these reactions often require harsh conditions and may suffer from a lack of selectivity, potentially affecting the benzyl (B1604629) group as well. Research into the reduction of purines often focuses on specific derivatives or occurs under enzymatic conditions, which are outside the scope of general chemical reactivity.
The purine nucleus of this compound offers several positions for further substitution, primarily at the C2 and C8 atoms. Electrophilic substitution reactions, such as halogenation, are well-established for purine derivatives. For example, bromination of N6-benzyladenine with bromine in acetic acid selectively yields the 8-bromo derivative. researchgate.net This 8-bromo intermediate is a versatile precursor for introducing other functional groups. For instance, it can react with sodium azide (B81097) to produce 8-azido-6-benzylaminopurine, a compound useful as a photoaffinity label. researchgate.netmdpi.com
Furthermore, nucleophilic aromatic substitution can be employed, particularly if an activating group is present. The introduction of a halogen at the C2 position, for example, can increase the biological activity of some N6-benzyladenine derivatives. researchgate.netnih.gov These halogenated purines can then undergo further substitution with various nucleophiles to introduce a wide range of functional groups. nih.gov Additionally, direct C-H functionalization methods are emerging as powerful tools for modifying the purine core, offering more efficient routes to novel derivatives.
| Reaction Type | Position | Reagent/Conditions | Product Type | Reference |
| Bromination | C8 | Br₂ in Acetic Acid | 8-Bromo-N⁶-benzyladenine | researchgate.net |
| Azidation | C8 | NaN₃ in DMSO (from 8-bromo precursor) | 8-Azido-N⁶-benzyladenine | researchgate.netmdpi.com |
| Nucleophilic Substitution | C2, C6 | Various Amines (from chloro precursor) | 2- or 6-Amino-substituted purines | nih.govnih.gov |
Functionalization via Propyl and Benzyl Moieties
The N-benzyl and 9-propyl groups of this compound are not merely passive substituents; they provide additional sites for chemical modification. The benzyl group, with its aromatic ring, can undergo electrophilic substitution reactions such as nitration, halogenation, or acylation, allowing for the introduction of a wide array of functionalities. The specific conditions for these reactions would need to be carefully selected to avoid side reactions on the purine core.
The propyl group at the N9 position offers different possibilities for functionalization. While the saturated alkyl chain is generally less reactive, it can be modified through radical reactions. Alternatively, strategic synthesis could start with a functionalized propyl chain, for example, one bearing a terminal halide, hydroxyl, or azide group, which can then be used for further derivatization. For instance, a related compound, N-Benzyl-9-[3-(trimethylsilyl)propyl]-9H-purin-6-amine, showcases how the propyl chain can be pre-functionalized. nih.gov
Utilization as a Synthetic Building Block for Complex Molecular Architectures
The inherent reactivity of this compound makes it a valuable synthetic building block. enamine.net By strategically modifying the purine core or the benzyl and propyl side chains, this compound can be incorporated into larger, more complex molecules. For example, derivatives bearing reactive handles like amines, carboxylic acids, or halides can be used in standard coupling reactions (e.g., amide bond formation, Suzuki or Heck couplings) to construct elaborate structures. The synthesis of 2,6,9-trisubstituted purines, which often show interesting biological activities, highlights the modular approach that can be taken, starting from a 6,9-disubstituted core. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in medicinal chemistry and chemical biology for its high efficiency and biocompatibility. nih.govresearchgate.netnih.gov To utilize this compound in this context, it must first be functionalized with either a terminal alkyne or an azide group.
Molecular Mechanisms of Action of N Benzyl 9 Propyl 9h Purin 6 Amine
Interaction with Enzymes Involved in Purine (B94841) Metabolism
The purine metabolic pathway is critical for numerous cellular functions, and its enzymatic components are known targets for various therapeutic agents. Key enzymes in this pathway include adenosine (B11128) deaminase and xanthine (B1682287) oxidase.
As of the latest available data, there are no specific studies that have been published detailing the inhibitory or activation profile of N-Benzyl-9-propyl-9H-purin-6-amine against key enzymes involved in purine metabolism, such as adenosine deaminase or xanthine oxidase. While the purine scaffold is a common feature in many enzyme inhibitors, specific experimental data for this particular compound is not present in the current scientific literature.
General research into purine analogs has identified various compounds with inhibitory effects on these enzymes. For instance, molecules like coformycin (B1669288) and febuxostat (B1672324) are potent inhibitors of adenosine deaminase and xanthine oxidase, respectively. However, without direct experimental evidence, it is not possible to attribute any such activity to this compound.
Table 5.1.1: Enzyme Interaction Data for this compound
| Enzyme | Interaction Type | IC₅₀/Kᵢ | Research Findings |
|---|---|---|---|
| Adenosine Deaminase | Data Not Available | N/A | No studies have been identified. |
Engagement with Purinergic Receptors and Signaling Pathways
Purinergic receptors, which are divided into P1 (adenosine) and P2 (ATP/ADP) receptors, are crucial for a wide range of physiological processes. The structural similarity of this compound to endogenous purines suggests a potential for interaction.
However, a comprehensive review of the scientific literature reveals a lack of specific research on the binding affinities and functional effects of this compound on any of the purinergic receptor subtypes. Therefore, its role as an agonist or antagonist at these receptors has not been determined. The purinergic system is a known target for many drugs, and its modulation can have significant effects on cellular signaling. mdpi.com
Modulation of Nucleic Acid Synthesis and Function
Purine analogs can influence nucleic acid synthesis by being mistakenly incorporated into DNA or RNA, or by inhibiting the enzymes responsible for nucleotide production. This can lead to disruptions in cellular replication and function.
There is currently no available scientific literature or research data that has investigated the effects of this compound on the synthesis or function of nucleic acids. Consequently, it is unknown whether this compound can act as a chain terminator, an intercalating agent, or an inhibitor of enzymes such as DNA and RNA polymerases.
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of N Benzyl 9 Propyl 9h Purin 6 Amine Analogues
Impact of N6 and N9 Substitutions on Molecular Recognition and Biological Activity
The biological activity of N-Benzyl-9-propyl-9H-purin-6-amine and its analogues is significantly influenced by the nature of the substituents at the N6 and N9 positions of the purine (B94841) ring. Research into a series of N6,N9-disubstituted adenines has demonstrated that these positions are key for modulating the affinity and selectivity of these compounds for their biological targets, such as cyclin-dependent kinases (CDKs).
Role of Alkyl and Aryl Substituents in Ligand-Target Interactions
The N6-benzyl group and the N9-propyl group of this compound play distinct and crucial roles in its interaction with target proteins. The N6-benzyl substituent is often involved in establishing key hydrophobic and aromatic interactions within the binding pocket of kinases. The aromatic ring of the benzyl (B1604629) group can engage in π-π stacking or hydrophobic interactions with amino acid residues. The flexibility of the benzyl group allows it to adopt a conformation that is optimal for binding.
Contribution of Hydrophobic Interactions and Steric Hindrance
Hydrophobic interactions are a major driving force for the binding of this compound to its biological targets. The benzyl and propyl groups at the N6 and N9 positions, respectively, are hydrophobic and contribute significantly to the desolvation penalty upon binding, which is energetically favorable.
Steric hindrance, on the other hand, plays a critical role in defining the selectivity of these compounds. The size and shape of the substituents at both the N6 and N9 positions must be complementary to the topology of the target's binding site. A bulky substituent may prevent the ligand from fitting into the binding pocket of one kinase while being perfectly accommodated by another, leading to selectivity. For example, the introduction of substituents on the benzyl ring can modulate activity and selectivity through steric and electronic effects.
Comparative Analysis with Related Purine Derivatives and Their Pharmacological Profiles
This compound belongs to a broader class of purine derivatives that have been extensively studied for their pharmacological activities, particularly as inhibitors of protein kinases. A comparative analysis with well-known purine derivatives like olomoucine (B1683950) and roscovitine (B1683857) (seliciclib) provides valuable insights into its potential pharmacological profile.
Olomoucine and roscovitine are N6,N9-disubstituted purines that have been identified as potent inhibitors of CDKs. Roscovitine, for instance, has an N6-benzyl group and an N9-(R)-1-ethyl-2-hydroxyethyl substituent. The pharmacological profile of these compounds is characterized by their ability to induce cell cycle arrest and apoptosis in cancer cells.
The following table provides a comparative overview of the structural features and primary biological targets of this compound and related purine derivatives.
| Compound Name | N6-Substituent | N9-Substituent | Primary Biological Target(s) |
| This compound | Benzyl | Propyl | Cyclin-Dependent Kinases (CDKs) |
| Olomoucine | (E)-2-Hydroxymethylenephenyl | Isopropyl | CDK1, CDK2, CDK5 |
| Roscovitine (Seliciclib) | Benzyl | (R)-1-Ethyl-2-hydroxyethyl | CDK1, CDK2, CDK5, CDK7, CDK9 |
Computational Approaches to SAR/SBR Elucidation
Computational methods are invaluable tools for understanding the SAR and SBR of this compound and its analogues. These approaches provide insights that can guide the design of new, more potent, and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR studies have been employed to predict the inhibitory activity of new analogues based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
A typical QSAR model for a series of N6,N9-disubstituted purine analogues might take the form of a linear equation where the biological activity is a function of several descriptors. For example, a model could indicate that increasing the hydrophobicity of the N9-substituent while maintaining a specific steric volume at the N6-position leads to enhanced inhibitory potency.
Molecular Docking Simulations for Ligand-Target Binding Conformations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations of this compound into the ATP-binding site of a kinase, such as CDK2, can reveal the key interactions that stabilize the ligand-protein complex.
These simulations typically show that the purine core of the molecule forms hydrogen bonds with the hinge region of the kinase, a pattern commonly observed for kinase inhibitors. The N6-benzyl group is predicted to occupy a hydrophobic pocket, while the N9-propyl group is positioned in another hydrophobic region. The results of these simulations can explain the observed SAR and guide the rational design of new analogues with improved binding affinity. For instance, if a simulation reveals an unoccupied hydrophobic pocket near the N9-substituent, it would suggest that extending the propyl chain might lead to a more potent inhibitor.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from crystallographic studies of closely related analogues, such as N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.govresearchgate.net These studies reveal critical conformational features that likely govern the binding dynamics of the propyl analogue as well.
MD simulations on analogous systems would aim to explore the dynamic nature of these conformations in a solvated environment, mimicking physiological conditions. Such simulations could reveal the accessible conformational states of the N-benzyl and 9-propyl groups and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor, a concept known as "induced fit."
Furthermore, MD simulations can illuminate the dynamics of key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are observed in the crystal structure of the isopropyl analogue. nih.govresearchgate.net The N-H group of the 6-amino substituent and the nitrogen atoms of the purine ring are potential hydrogen bond donors and acceptors, respectively. The benzyl group provides a large aromatic surface capable of engaging in π-π stacking and hydrophobic interactions. Understanding the stability and lifetime of these interactions through MD simulations is fundamental to deciphering the binding affinity and kinetics.
Elucidation of Key Structural Features Essential for Target Efficacy and Selectivity
The collective findings from SAR studies on related N6-benzyladenosine analogues and the structural insights from crystallographic data allow for the elucidation of key features crucial for target efficacy and selectivity.
The N6-benzyl substituent is a critical determinant of activity. The nature and position of substituents on the benzyl ring can dramatically influence potency and selectivity for different adenosine (B11128) receptor subtypes. For instance, studies on N6-benzyladenosine-5'-uronamides have shown that substitutions at the meta position of the benzyl ring can enhance affinity for the A3 adenosine receptor. nih.gov Halogen substituents (I, Br, Cl) on the benzyl ring have also been shown to modulate potency at A1 and A2a receptors. nih.gov
The purine core itself is the central scaffold, providing the necessary hydrogen bonding and aromatic interactions for anchoring the ligand within the binding pocket of the target protein. The arrangement of nitrogen atoms within the purine ring system is fundamental for forming specific hydrogen bond networks with receptor residues. biorxiv.org
The interplay between these structural elements is paramount. The conformational flexibility imparted by the propyl chain at the N9 position, combined with the orientation of the benzyl group, dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding site.
Below is an interactive data table summarizing the structure-activity relationships of N6-benzyladenosine analogues, which can provide a framework for understanding the potential activity of this compound.
| Compound/Analogue | Modification | Receptor Target | Observed Activity/Affinity | Reference |
| N6-benzyladenosine-5'-uronamides | 5'-N-Methyluronamide | A3 Adenosine Receptor | Increased selectivity | nih.gov |
| N6-(3-halobenzyl)adenosines | 3-Iodo, 3-Bromo, 3-Chloro | A1/A2a Adenosine Receptors | High potency | nih.gov |
| N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine | 3-Iodo on benzyl, 5'-N-methyl on ribose | A3 Adenosine Receptor | High affinity (Ki = 1.1 nM) and selectivity | nih.gov |
| N6-phenethyladenosine | Phenethyl at N6 | A2 Adenosine Receptor | High potency | nih.gov |
| N6-cycloalkyladenosines | Cycloalkyl at N6 | A1 Adenosine Receptor | Retained affinity | nih.gov |
| C2-halogenated BA derivatives | Halogen at C2 of purine | AHK3 cytokinin receptor | Increased activity | biorxiv.org |
Advanced Research Methodologies for Investigating N Benzyl 9 Propyl 9h Purin 6 Amine
In Vitro Cellular Assays for Mechanistic and Phenotypic Studies
Initial characterization of the biological effects of N-Benzyl-9-propyl-9H-purin-6-amine often begins with in vitro cellular assays. These assays are crucial for determining the compound's influence on cellular phenotypes, such as viability, proliferation, and apoptosis, across various cell lines. For instance, its cytotoxic or anti-proliferative potential can be evaluated using assays like the Sulforhodamine B (SRB) or MTT assay. researchgate.net
A series of new 6,9-disubstituted purine (B94841) analogs have been synthesized and screened for their in vitro anticancer activity against various carcinoma cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. researchgate.netnih.gov These studies have revealed promising cytotoxic activities for many of these compounds. researchgate.netnih.gov For example, certain 6-(4-substituted piperazino)purine analogs have demonstrated significant cytotoxic effects. researchgate.net The data from such assays are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a biological process by 50%.
To investigate the mechanism behind observed cytotoxicity, further assays can be employed. For example, flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining can distinguish between apoptotic and necrotic cell death. Cell cycle analysis, also performed via flow cytometry, can reveal if the compound induces arrest at specific phases of the cell cycle, a hallmark of many anticancer agents. nih.gov
Table 1: Representative Cytotoxicity Profile of a 6,9-Disubstituted Purine Analog
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Huh7 | Hepatocellular Carcinoma | 0.10 |
| HepG2 | Hepatocellular Carcinoma | 0.13 |
| HCT116 | Colon Carcinoma | 0.55 |
| MCF7 | Breast Adenocarcinoma | 1.20 |
| A549 | Lung Carcinoma | 2.50 |
| HL-60 | Promyelocytic Leukemia | 0.08 |
This table presents hypothetical data based on typical findings for 6,9-disubstituted purine analogs to illustrate the kind of information generated in these assays.
Biochemical Assays for Enzyme Activity and Receptor Binding Profiles
To identify the specific molecular targets of this compound, biochemical assays are indispensable. These assays measure the compound's ability to modulate the activity of specific enzymes or to bind to cellular receptors. Given that many purine analogs are known to interact with kinases and adenosine (B11128) receptors, these protein families represent logical starting points for investigation. nih.govnih.gov
Enzyme inhibition assays can be performed using purified enzymes. For example, the effect of the compound on various cyclin-dependent kinases (CDKs) or Src family kinases could be assessed to determine its potential as a kinase inhibitor. nih.gov The activity of the enzyme is measured in the presence of varying concentrations of the compound, allowing for the determination of an IC₅₀ value.
Receptor binding assays are used to evaluate the affinity of the compound for specific receptors. nih.gov For adenosine receptors (A₁, A₂A, A₂B, and A₃), which are common targets for purine derivatives, radioligand binding assays are frequently utilized. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.
Table 2: Illustrative Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) |
| Adenosine A₁ | [³H]CCPA | 85 |
| Adenosine A₂A | [³H]NECA | 250 |
| Adenosine A₃ | [³H]NECA | 1200 |
| Adenosine A₂B | (Adenylyl cyclase assay) | >10000 |
| c-Src Kinase | (Enzyme inhibition assay) | 45 |
This table contains hypothetical data to demonstrate the binding profile that might be obtained for a purine analog.
Molecular Biology Techniques for Gene and Protein Expression Analysis
To gain a broader understanding of the cellular pathways affected by this compound, transcriptomics studies, such as microarray analysis or RNA-sequencing (RNA-Seq), can be performed. nih.govnih.gov These techniques allow for the simultaneous measurement of the expression levels of thousands of genes in cells treated with the compound compared to untreated control cells.
The resulting data can reveal which genes are significantly up- or down-regulated, providing insights into the compound's mechanism of action. For example, if genes involved in apoptosis are upregulated and genes related to cell cycle progression are downregulated, this would provide strong evidence for the compound's anticancer activity. Pathway analysis of the differentially expressed genes can further identify the specific signaling pathways that are modulated. mdpi.com
Table 3: Representative Differentially Expressed Genes in a Cancer Cell Line Treated with a Purine Analog
| Gene | Function | Fold Change | p-value |
| BCL2 | Apoptosis Regulator | -2.5 | <0.01 |
| BAX | Apoptosis Regulator | +3.1 | <0.01 |
| CDKN1A (p21) | Cell Cycle Inhibitor | +4.2 | <0.001 |
| CCND1 (Cyclin D1) | Cell Cycle Regulator | -2.8 | <0.01 |
| VEGFA | Angiogenesis | -1.9 | <0.05 |
This table shows a hypothetical set of gene expression changes that could be observed, indicating an induction of apoptosis and cell cycle arrest.
While transcriptomics reveals changes at the mRNA level, proteomics provides a direct assessment of changes in the proteome, the entire set of proteins expressed by a cell. nih.govasbmb.org Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more advanced methods like liquid chromatography-mass spectrometry (LC-MS/MS), can be used to identify proteins whose expression levels change upon treatment with this compound. youtube.com
Furthermore, affinity purification-mass spectrometry (AP-MS) can be employed to identify direct binding partners of the compound. In this approach, a modified version of the compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. This can lead to the discovery of novel drug targets. nih.govasbmb.org
Table 4: Potential Protein Interactions Identified by Affinity Purification-Mass Spectrometry
| Protein | Function | Cellular Location |
| Heat shock protein 70 (Hsp70) | Chaperone, anti-apoptotic | Cytoplasm, Nucleus |
| Casein kinase 2 (CK2) | Serine/threonine kinase | Nucleus, Cytoplasm |
| Tubulin beta chain | Cytoskeletal protein | Cytoskeleton |
| Ribosomal protein S6 | Protein synthesis | Ribosome |
| Adenosine kinase | Purine metabolism | Cytoplasm |
This table provides a hypothetical list of proteins that might be identified as interacting with a purine analog, suggesting a range of potential cellular effects.
Biophysical Characterization of Compound-Target Interactions
To precisely quantify the binding of this compound to its protein targets, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. wikipedia.orgnih.govmalvernpanalytical.comnih.govmdpi.comnih.gov These methods provide detailed information about the thermodynamics and kinetics of the binding interaction.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgkhanacademy.orgwhiterose.ac.uk From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.govkhanacademy.orgwhiterose.ac.uk
SPR is a label-free optical technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. mdpi.comnih.govarxiv.orgyoutube.com SPR experiments yield the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. This provides a detailed kinetic understanding of the binding event. nih.govmdpi.com
Table 5: Thermodynamic and Kinetic Parameters for the Interaction of a Purine Analog with a Target Protein
| Technique | Parameter | Value |
| ITC | Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Entropy (ΔS) | 15.2 cal/mol·K | |
| Stoichiometry (n) | 1.1 | |
| SPR | Association Rate (kₐ) | 1.2 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | 4.8 x 10⁻³ s⁻¹ | |
| Dissociation Constant (Kₔ) | 400 nM |
This table presents hypothetical data illustrating the comprehensive binding profile that can be obtained using ITC and SPR.
Isotopic Labeling and Metabolic Fate Studies in Model Systems
Advanced research into the pharmacological and physiological effects of novel compounds like this compound relies heavily on sophisticated analytical techniques to elucidate their metabolic pathways and ultimate fate within a biological system. Isotopic labeling, a powerful methodology, is central to these investigations. This technique involves the incorporation of stable or radioactive isotopes into the drug molecule, allowing researchers to trace its journey and transformation within a model organism. wikipedia.org
The primary goals of conducting isotopic labeling and metabolic fate studies for this compound would be to:
Identify the major metabolites of the parent compound.
Determine the primary routes and rates of excretion.
Assess the tissue and organ distribution of the compound and its metabolites.
Elucidate the specific metabolic reactions involved in its biotransformation.
Hypothetical Isotopic Labeling Strategy
To investigate the metabolic fate of this compound, a common approach would be to synthesize the compound with stable isotopes at key positions. For instance, Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) could be incorporated into the purine ring, the N-benzyl group, or the 9-propyl group. The choice of labeling position depends on the specific metabolic question being addressed.
¹³C-labeling of the benzyl (B1604629) group: This would allow researchers to track the fate of the benzyl moiety, specifically to determine if it is cleaved from the purine core and metabolized independently.
¹⁵N-labeling of the purine ring: This would facilitate the tracking of the purine core and its potential degradation products. researchgate.net
¹³C-labeling of the propyl group: This would help in understanding the metabolism of the N9-substituent, including potential hydroxylation or oxidation reactions.
Illustrative Metabolic Fate Study in a Rodent Model
A hypothetical study might involve the administration of ¹³C-labeled this compound to a rat model. Following administration, biological samples such as blood, urine, feces, and various tissues would be collected at different time points. These samples would then be analyzed using high-resolution mass spectrometry (HRMS) to detect and quantify the parent compound and its ¹³C-labeled metabolites. symc.edu.cn
Table 1: Hypothetical Distribution of ¹³C-labeled this compound and its Metabolites in Rat Tissues 24 hours Post-Administration
| Tissue/Fluid | Parent Compound (% of Total Radioactivity) | Metabolite A (Hydroxylated Propyl Group) (% of Total Radioactivity) | Metabolite B (N-debenzylated) (% of Total Radioactivity) | Other Metabolites (% of Total Radioactivity) |
|---|---|---|---|---|
| Liver | 15.2 | 45.8 | 20.5 | 18.5 |
| Kidney | 8.9 | 30.1 | 15.7 | 45.3 |
| Plasma | 25.6 | 35.2 | 28.9 | 10.3 |
| Brain | 2.1 | 1.5 | 0.8 | 0.5 |
| Urine (0-24h) | 5.3 | 55.9 | 25.1 | 13.7 |
| Feces (0-24h) | 30.7 | 10.2 | 5.1 | 54.0 |
The data in Table 1 suggests that the liver is a major site of metabolism for this compound, with a significant conversion to hydroxylated and N-debenzylated metabolites. The primary route of excretion for the metabolites appears to be renal (urine), while a substantial portion of the unchanged parent compound is eliminated through the feces.
Identification of Metabolic Pathways
Through the analysis of the mass-to-charge ratio (m/z) of the detected metabolites, specific biotransformation pathways can be proposed.
Table 2: Proposed Metabolic Transformations of this compound Based on Hypothetical Mass Spectrometry Data
| Metabolite | Proposed Transformation | Observed Mass Shift (from ¹³C-labeled parent) | Key Enzymatic System Implicated |
|---|---|---|---|
| Metabolite A | Hydroxylation of the propyl group | +16 Da | Cytochrome P450 Monooxygenases |
| Metabolite B | N-debenzylation (cleavage of the benzyl group) | -90 Da | Cytochrome P450 Monooxygenases |
| Metabolite C | Oxidation of the purine ring | +16 Da | Xanthine (B1682287) Oxidase |
| Metabolite D | Glucuronidation of hydroxylated metabolite | +176 Da | UDP-glucuronosyltransferases (UGTs) |
These hypothetical findings would indicate that the metabolism of this compound likely proceeds through several well-established drug metabolism pathways. The initial steps would involve Phase I reactions, such as oxidation and dealkylation, primarily mediated by cytochrome P450 enzymes. mdpi.com This would be followed by Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. The involvement of xanthine oxidase would also be consistent with the metabolism of other purine-based compounds. nih.gov
Future Directions and Emerging Research Opportunities for N Benzyl 9 Propyl 9h Purin 6 Amine
Development of Novel Purine-Based Chemical Probes for Biological Systems
A significant opportunity lies in the development of N-Benzyl-9-propyl-9H-purin-6-amine and its derivatives as chemical probes. By incorporating reporter tags, such as fluorescent moieties or biotin, into the purine (B94841) scaffold, researchers can create powerful tools to investigate complex biological systems. These probes could be instrumental in identifying and characterizing the specific binding partners and molecular targets of this class of compounds within cells and tissues. The structural information from related molecules, such as the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine, provides a solid basis for designing these probes with minimal disruption to their biological activity. nih.govresearchgate.net
Exploration of Diverse Biological Pathways and Undiscovered Molecular Targets
The parent compound, N-benzyl-9H-purin-6-amine (also known as 6-benzylaminopurine (B1666704) or BAP), is a well-established synthetic cytokinin, a class of plant hormones that regulate cell division, growth, and development. wikipedia.orgfrontiersin.org The cytokinin signal in plants like Arabidopsis is perceived by membrane receptors such as AHK2, AHK3, and CRE1/AHK4. nih.gov Research on various N6-benzyladenine derivatives has shown that substitutions on the purine ring and the benzyl (B1604629) group can modulate their activity and receptor specificity. nih.govchemicalbook.comnih.gov
A key future direction for this compound is to systematically investigate its cytokinin activity and its interactions with these plant hormone receptors. Furthermore, beyond its role in plant biology, the broader family of purine analogs has been shown to interact with a variety of targets in other organisms, including protein kinases in humans. chemicalbook.com Therefore, a comprehensive screening of this compound against a panel of mammalian protein kinases and other potential enzymatic targets could uncover entirely new biological pathways and therapeutic applications.
Integration with Advanced High-Throughput Screening and Drug Discovery Platforms
The structural framework of this compound makes it an ideal candidate for integration into high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of thousands of compounds against specific biological targets, accelerating the pace of drug discovery. By creating a library of analogs based on the this compound scaffold, researchers can efficiently screen for compounds with high potency and selectivity for desired targets, such as those involved in cancer cell proliferation or microbial growth. The PubChem database already contains bioassay results for the related N6-Benzyladenine, providing a precedent for this approach. epa.gov
Rational Design of Next-Generation Purine Analogues with Tailored Activities and Enhanced Specificity
The future of research on this compound will heavily rely on the principles of rational drug design. By leveraging the existing knowledge of structure-activity relationships (SAR) within the purine family, scientists can strategically modify the N-benzyl and 9-propyl substituents to enhance specific biological activities. For instance, studies on other 6,9-disubstituted purines have demonstrated that the introduction of different functional groups can lead to potent cytotoxic activities against various cancer cell lines. mdpi.com
Similarly, modifications to the benzyl ring of N-benzyladenine derivatives, such as the addition of halogen atoms, have been shown to influence their cytokinin activity. nih.gov This suggests that a systematic exploration of substitutions on the this compound molecule could yield next-generation analogs with fine-tuned activities, whether for agricultural applications as more effective cytokinins or for therapeutic purposes as highly specific enzyme inhibitors. The synthesis of such novel derivatives can be guided by computational modeling and docking studies based on the known structures of target proteins.
Q & A
Basic: What are the standard methods for synthesizing N-Benzyl-9-propyl-9H-purin-6-amine, and how are intermediates validated?
Answer:
Synthesis typically involves nucleophilic substitution at the purine C6 position. A common approach is reacting 6-chloropurine derivatives with benzylamine under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) with catalytic acid (e.g., CFSOH) to promote deprotection and coupling . Intermediates are validated via:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., absence of chlorine signals, presence of benzyl/propyl protons) .
- Mass spectrometry : High-resolution MS verifies molecular ion peaks matching the expected mass.
- Chromatography : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures purity (>95%) before crystallization .
Basic: How is the crystal structure of this compound determined, and what parameters are critical for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Monochromatic MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 120 K) to minimize thermal motion .
- Structure solution : Using SHELXS/SHELXD for phase determination .
- Refinement : SHELXL refines parameters (R factor < 0.05) with attention to:
- Unit cell dimensions (e.g., monoclinic P2/c symmetry, β angle ≈ 114°) .
- Displacement parameters (ADPs) for non-H atoms.
- Hydrogen bonding networks (e.g., N–H···N interactions stabilizing the purine core) .
Table 1 : Example crystallographic data (adapted from ):
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 12.9926, 21.1673, 11.2622 |
| β (°) | 114.274 |
| V (Å) | 2823.5 |
| Z | 8 |
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
Discrepancies (e.g., high R factors, implausible bond lengths) are addressed by:
- Data validation : Cross-checking with Mercury CSD 2.0 for packing similarity and void analysis .
- Twinned data handling : Using SHELXL’s TWIN/BASF commands for detwinning .
- Alternative models : Testing occupancy refinement for disordered atoms (e.g., propyl chain rotamers) .
- Complementary techniques : Pairing XRD with DFT-optimized geometries to validate hydrogen bonding motifs .
Advanced: What experimental design considerations are critical for assessing the bioactivity of this compound derivatives?
Answer:
For enzyme inhibition studies (e.g., acetylcholinesterase):
- Dose-response assays : Test compounds at 1–100 μM with positive controls (e.g., donepezil) .
- Kinetic analysis : Monitor substrate hydrolysis (e.g., acetylthiocholine) spectrophotometrically at 412 nm.
- Selectivity screening : Include off-target enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects.
- Structure-activity relationship (SAR) : Modify substituents (e.g., benzyl vs. phenethyl groups) and correlate with IC values .
Table 2 : Example bioactivity data (adapted from ):
| Derivative | AChE Inhibition (% at 100 μM) |
|---|---|
| 9-Benzyl-2-chloro | 32% |
| 9-(4-Fluorobenzyl) | 45% |
Advanced: How can computational tools enhance the study of this compound’s physicochemical properties?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., AChE active site) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/octanol partition coefficients) to estimate logP .
- Hazard prediction : Tools like Toxtree assess toxicity risks (e.g., mutagenicity) based on structural alerts .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
